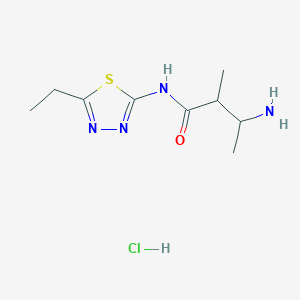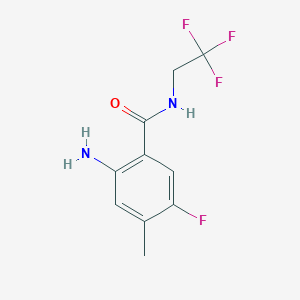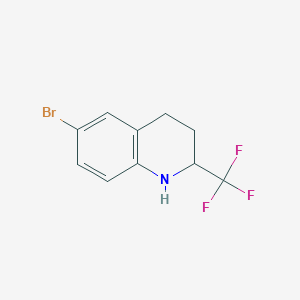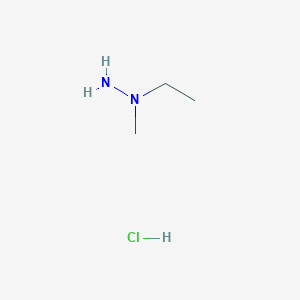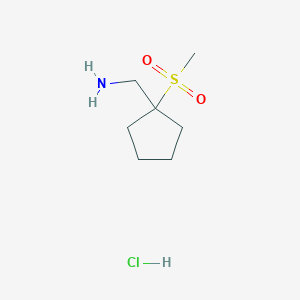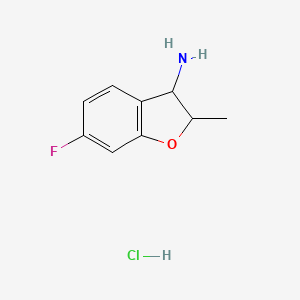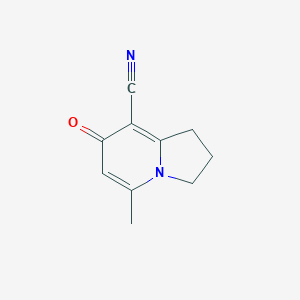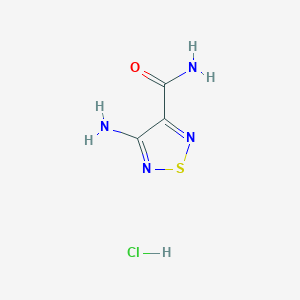![molecular formula C10H21ClN2O4 B1382433 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride CAS No. 1803565-67-4](/img/structure/B1382433.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride
概要
説明
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H20N2O4·HCl. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other organic compounds.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that tert-butyloxycarbonyl (boc) group is often used to protect amino groups in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for protein structure and function .
Pharmacokinetics
Similar compounds are often used in peptide synthesis, suggesting that they may be absorbed and distributed in the body, metabolized to remove the protecting group, and excreted after their role in peptide synthesis is complete .
Result of Action
As a potential participant in peptide synthesis, it may contribute to the formation of proteins, which play crucial roles in various cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc protecting group requires acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability. Furthermore, the compound is a clear and nearly colorless liquid at room temperature, and it is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its solubility and stability in different environments.
生化学分析
Biochemical Properties
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with enzymes such as proteases, which can cleave the Boc group, allowing the amino acid to participate in peptide bond formation. Additionally, it can interact with other biomolecules like nucleophiles, which can attack the carbonyl carbon, leading to the formation of amide bonds. These interactions are crucial for the synthesis of peptides and proteins, making this compound an essential tool in biochemical research .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with signaling proteins and enzymes, potentially altering their activity. This compound may also impact gene expression by modifying the activity of transcription factors or other regulatory proteins. Furthermore, it can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit proteases by forming a stable complex with the enzyme, preventing it from cleaving peptide bonds. Additionally, the compound can interact with DNA-binding proteins, altering gene expression by modifying the binding affinity of these proteins to DNA. These molecular interactions are critical for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the Boc group may be cleaved, leading to the degradation of the compound. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cell death or tissue damage. These dosage effects are crucial for determining the appropriate concentration of the compound for experimental use .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as esterases, which cleave the Boc group, releasing the active amino acid. This amino acid can then participate in various metabolic reactions, including peptide synthesis and energy production. The compound’s involvement in these pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is essential for the compound’s activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and metabolism. These localization signals are crucial for the compound’s function and its interactions with other biomolecules within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DIC or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines and coupled peptides, which are essential intermediates in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other applications.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is unique due to its dual functionality, combining a Boc-protected amine with a dimethylamino group. This makes it particularly useful in the synthesis of complex peptides and other organic molecules, offering versatility and efficiency in various chemical reactions.
特性
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMCUXEGFXXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


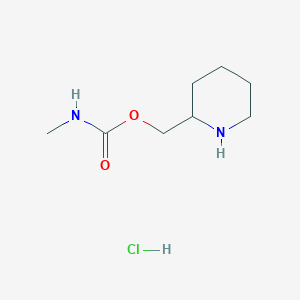
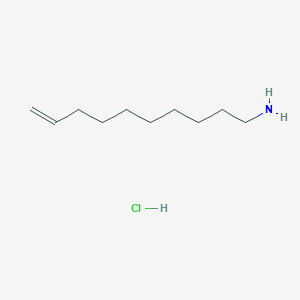
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)
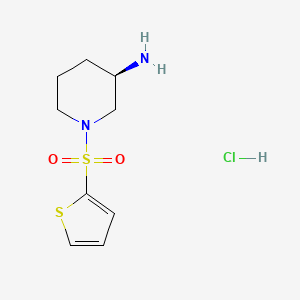
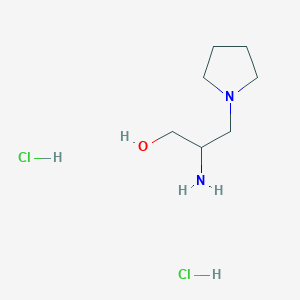
![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
